

Linalool-d6: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Linalool-d6, a deuterated analog of the naturally occurring monoterpene Linalool. This document summarizes its key chemical properties, provides an example experimental protocol, and visualizes a relevant biological pathway.

Core Data Presentation

The following table summarizes the key quantitative data for Linalool and its deuterated form, Linalool-d6.

Property	Linalool	Linalool-d6	Data Source(s)
CAS Number	78-70-6	Not widely available; Supplier specific (e.g., MedChemExpress: HY-N0368)	[1][2], MedChemExpress
Molecular Formula	C10H18O	C10H12D6O	[1]
Molecular Weight	~154.25 g/mol	~160.30 g/mol (Calculated)	[1][3]



Note on Linalool-d6 CAS Number and Molecular Weight: A specific, universally recognized CAS number for Linalool-d6 is not readily available in major chemical databases. The provided identifier is from a commercial supplier. The molecular weight of Linalool-d6 is calculated based on the assumption that "d6" signifies the replacement of six hydrogen atoms with six deuterium atoms.

Experimental Protocols

While specific experimental protocols for Linalool-d6 are not abundant in publicly available literature, its primary application is as an internal standard in quantitative analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), due to its mass shift compared to the non-deuterated Linalool. Below is a detailed methodology for the quantification of Linalool in a biological matrix, adapted to include the use of Linalool-d6 as an internal standard.

Methodology: Quantification of Linalool in Plasma using GC-MS with Linalool-d6 as an Internal Standard

- 1. Objective: To determine the concentration of Linalool in a plasma sample using a gas chromatography-mass spectrometry (GC-MS) method with Linalool-d6 for internal standardization.
- 2. Materials and Reagents:
- Linalool (≥97% purity)
- Linalool-d6 (as internal standard)
- Human plasma (or other relevant biological matrix)
- Hexane (or other suitable extraction solvent), HPLC grade
- Anhydrous sodium sulfate
- Standard laboratory glassware and equipment
- 3. Standard Solution Preparation:
- Primary Stock Solution of Linalool (1 mg/mL): Accurately weigh 10 mg of Linalool and dissolve it in 10 mL of hexane.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.



- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Linalool-d6 and dissolve it in 1 mL of hexane.
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with hexane.

4. Sample Preparation:

- To 100 μ L of plasma sample, add 10 μ L of the internal standard working solution (Linaloold6, 100 ng/mL).
- Add 500 μL of hexane and vortex for 2 minutes for liquid-liquid extraction.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic extract to a GC vial for analysis.

5. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 60°C for 1 minute, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Linalool: Monitor characteristic ions (e.g., m/z 71, 93, 121).
- Linalool-d6: Monitor corresponding shifted ions (e.g., m/z 77, 99, 127).

6. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of Linalool to the peak area of Linalool-d6 against the concentration of the Linalool standards.
- Determine the concentration of Linalool in the plasma samples by interpolating their peak area ratios from the calibration curve.

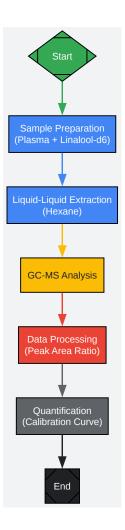


Signaling Pathway Visualization

Linalool has been shown to exert anti-inflammatory effects by modulating the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Linalool's inhibition of the NF-kB signaling pathway.

The following workflow illustrates the logical steps involved in the GC-MS quantification of Linalool using Linalool-d6.



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Caption: Workflow for Linalool quantification using GC-MS.



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